molecular formula C20H24 B13784149 Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- CAS No. 65304-59-8

Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-

Cat. No.: B13784149
CAS No.: 65304-59-8
M. Wt: 264.4 g/mol
InChI Key: PYYCSJUCOFSFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-: is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve the introduction of methyl groups and the formation of double bonds through dehydrogenation reactions. The reaction conditions often require high temperatures and the use of catalysts such as palladium or platinum.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert double bonds to single bonds, resulting in a more saturated compound.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Chlorine or bromine in the presence of a radical initiator.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and unique structural properties.

Mechanism of Action

The mechanism by which Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure and multiple double bonds allow it to participate in various transformations. The molecular targets and pathways involved are typically related to its reactivity with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

    Hexadeca-4,6,10,12,13,15-hexaene: A simpler compound with a linear structure, lacking the tricyclic core.

Uniqueness

Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is unique due to its combination of a tricyclic structure and multiple methyl groups, which confer both stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65304-59-8

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

5,6,15,16-tetramethyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

InChI

InChI=1S/C20H24/c1-13-14(2)20-12-10-18-7-5-17(6-8-18)9-11-19(13)15(3)16(20)4/h5-8H,9-12H2,1-4H3

InChI Key

PYYCSJUCOFSFBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1CCC3=CC=C(CC2)C=C3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.